A 438079

P2X7 Receptor Receptor Selectivity P2X Receptor Family

A 438079 hydrochloride is a competitive, high-purity P2X7 antagonist validated for preclinical pain, neuroinflammation, inflammasome, and oncology research. Its defined selectivity (IC50 >10 µM at other P2X subtypes) and established in vivo efficacy (ED50 76 µmol/kg i.p. in SNL model; superior neuroprotection vs. phenobarbital in status epilepticus) ensure on-target, reproducible results. Procure this essential reference tool for benchmarking novel compounds.

Molecular Formula C13H9Cl2N5
Molecular Weight 306.15 g/mol
CAS No. 899507-36-9
Cat. No. B2397393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 438079
CAS899507-36-9
Molecular FormulaC13H9Cl2N5
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl
InChIInChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9/h1-7H,8H2
InChIKeyMMPAULQSJLVKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

A 438079 Hydrochloride (CAS 899507-36-9): A Potent and Selective Competitive P2X7 Receptor Antagonist for Preclinical Pain and Inflammation Research


A 438079, as its hydrochloride salt (CAS 899507-36-9), is a synthetic, small-molecule competitive antagonist of the P2X7 purinergic receptor. It is characterized by its high potency at both human and rat P2X7 receptors, with pIC50 values of 6.9 and 6.5, respectively, for inhibiting calcium influx in recombinant cell lines . It is widely utilized as a reference tool compound in preclinical models of neuropathic pain, inflammation, and neurological disorders [1].

Why A 438079 Cannot Be Replaced by Another P2X7 Antagonist for Consistent Preclinical Data Reproduction


The P2X7 receptor antagonist class is highly diverse, with compounds exhibiting significant differences in species-specific potency, selectivity profile, binding mode (competitive vs. allosteric), and in vivo pharmacokinetics. These divergences directly impact experimental reproducibility and the interpretability of results. For instance, while A 438079 acts as a competitive antagonist with a defined selectivity profile against other P2X receptors (IC50 > 10 μM), other common tools like Brilliant Blue G (BBG) are non-competitive, and newer compounds like A-804598 or A-740003 possess distinct potency rankings across rat, mouse, and human receptors [1]. Substituting one antagonist for another without accounting for these specific pharmacological differences risks generating confounding data in studies on pain, neuroinflammation, or cancer [2].

Quantitative Differentiation of A 438079: A Data-Driven Comparator Analysis for Procurement and Experimental Design


Receptor Selectivity Profile: Superior Specificity for P2X7 Over Related P2X Subtypes

A 438079 demonstrates high selectivity for the P2X7 receptor. In functional assays, it shows no significant activity against other members of the P2X receptor family, including P2X2, P2X3, and P2X4, even when tested at concentrations up to 100 μM [1]. This contrasts with the less well-defined selectivity of broader-spectrum P2 receptor antagonists like PPADS or suramin, which can inhibit multiple P2X and P2Y subtypes, potentially confounding data interpretation.

P2X7 Receptor Receptor Selectivity P2X Receptor Family

Potency in Neuropathic Pain Models: In Vivo Efficacy (ED50) in Spinal Nerve Ligation

In a rat model of neuropathic pain (spinal nerve ligation), systemic administration of A 438079 produced dose-dependent antinociception with an ED50 of 76 μmol/kg (i.p.) for reducing mechanical allodynia [1]. This level of in vivo efficacy is a key benchmark. While a direct head-to-head ED50 comparison with the structurally distinct P2X7 antagonist A-740003 is not available from the same study, A-740003 has a reported ED50 of 19 mg/kg (i.p.) in the same model [2]. This difference in potencies highlights the distinct structure-activity relationships and pharmacokinetic profiles that differentiate these two tool compounds.

Neuropathic Pain Antinociception In Vivo Pharmacology

Superior Neuroprotection in Status Epilepticus: Direct Comparison with Phenobarbital

In a lesional model of early-life status epilepticus in rat pups, A 438079 (5 and 15 mg/kg, i.p.) provided neuroprotective effects that were superior to an equally seizure-suppressive dose of phenobarbital (25 mg/kg) [1]. While both treatments reduced seizure severity, A 438079 was more effective in reducing neuronal death within the hippocampus. This is a critical differentiator, positioning A 438079 not just as an antiseizure agent but as a potential neuroprotectant in this context, unlike the standard-of-care comparator.

Neuroprotection Status Epilepticus Hippocampal Damage

Target Engagement: Quantified Potency Against BzATP-Induced Calcium Influx

A 438079 effectively blocks the functional activation of the P2X7 receptor. In 1321N1 cells stably expressing the rat P2X7 receptor, it blocks BzATP (10 μM)-evoked changes in intracellular calcium concentrations with an IC50 of 321 nM . In a separate FLIPR assay using similar cell lines, its potency was reported with IC50 values of 100 nM and 300 nM for rat and human P2X7 receptors, respectively [1]. These values provide a clear quantitative benchmark for confirming target engagement in vitro, which is crucial for validating cellular models. For comparison, the structurally similar antagonist A-740003 has reported IC50 values of 18 nM and 40 nM for rat and human P2X7, respectively, demonstrating higher potency .

Calcium Influx Assay Target Engagement In Vitro Pharmacology

Validated Application Scenarios for A 438079: Matching the Tool Compound to the Research Question


Preclinical In Vivo Modeling of Neuropathic Pain and Antinociception

Researchers investigating the role of P2X7 receptors in chronic pain states, particularly neuropathic pain, will find A 438079 to be an essential tool. Its well-characterized in vivo efficacy, demonstrated by an ED50 of 76 μmol/kg (i.p.) in reducing mechanical allodynia in the rat spinal nerve ligation model, provides a validated benchmark for dose-response studies [1]. This allows for direct comparison with novel compounds and ensures experimental reproducibility. Its selective antagonism at P2X7 ensures that observed analgesic effects are on-target.

Neuroprotection Studies in Status Epilepticus and Seizure Models

For studies focused on neuroinflammation and neuronal damage following prolonged seizures, A 438079 is uniquely positioned. It has been shown to reduce hippocampal neuronal death in a model of early-life status epilepticus, an effect that was superior to the standard antiseizure medication phenobarbital at an equally seizure-suppressive dose [2]. This makes it a crucial compound for dissecting the P2X7-dependent pathways that contribute to seizure-induced neurodegeneration and for evaluating the potential of P2X7 antagonism as a neuroprotective strategy.

Investigating the P2X7-Inflammasome Axis in Inflammation and Disease

A 438079 is a potent inhibitor of ATP-evoked NLRP3 inflammasome signaling. It has been shown to prevent ion flux, mitochondrial reactive oxygen species generation, NLRP3 assembly, mature IL-1β release, and pyroptosis [3]. This makes it a key compound for mechanistic studies of the inflammasome in vitro and in vivo, such as in research on diabetic wound healing, where its controlled release has been shown to accelerate wound closure in diabetic mice [3].

Oncology Research: Functional Studies of P2X7 in Cancer Cell Biology

Given the emerging role of P2X7 in cancer, A 438079 serves as a key antagonist for in vitro and in vivo oncology research. It has been shown to inhibit proliferation, migration, and invasion in colorectal cancer (CRC) cell lines (HCT-116 and SW620) at a concentration of 10 μM, and to suppress the growth of CRC xenografts in nude mice [4]. This validated use case supports the procurement of A 438079 for labs investigating the therapeutic potential of targeting the P2X7 receptor in various cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 438079

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.